2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate
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Overview
Description
2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate is a synthetic organic compound. It belongs to the class of indolium salts, which are known for their vibrant colors and applications in various fields such as dye manufacturing, biological staining, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with a chlorinated pentadienyl compound under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is precipitated out by the addition of perchloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope. Its vibrant color makes it particularly useful for highlighting specific structures within cells.
Medicine
In medicine, the compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to interact with biological molecules makes it a candidate for further research in this field.
Industry
In the industrial sector, the compound is used in the manufacturing of dyes and pigments. Its stability and color properties make it suitable for use in textiles, inks, and coatings.
Mechanism of Action
The mechanism by which 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium chloride
- 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium bromide
Uniqueness
The perchlorate salt of this compound is unique due to its specific anionic component, which can influence its solubility, stability, and reactivity. Compared to its chloride and bromide counterparts, the perchlorate salt may exhibit different properties in terms of color intensity, thermal stability, and interaction with other chemicals.
Properties
Molecular Formula |
C27H30Cl2N2O4 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(2E)-2-[(2Z,4E)-3-chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate |
InChI |
InChI=1S/C27H30ClN2.ClHO4/c1-26(2)20-11-7-9-13-22(20)29(5)24(26)17-15-19(28)16-18-25-27(3,4)21-12-8-10-14-23(21)30(25)6;2-1(3,4)5/h7-18H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DFNCXMLJNOCBMZ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C(=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)/Cl)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC(=CC=C3C(C4=CC=CC=C4N3C)(C)C)Cl)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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